(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid
Description
“(2S)-2-[[4-(Trifluoromethyl)benzoyl]amino]propanoic Acid” is a chiral amino acid derivative characterized by a propanoic acid backbone with an (S)-configuration at the second carbon. The compound features a 4-(trifluoromethyl)benzoyl group attached to the amino moiety. The trifluoromethyl (–CF₃) substituent on the benzoyl ring confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and agrochemical applications .
The stereochemistry of the molecule is critical, as the (2S)-configuration influences its biological interactions, such as substrate selectivity for enzymes or receptors.
Properties
IUPAC Name |
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-6(10(17)18)15-9(16)7-2-4-8(5-3-7)11(12,13)14/h2-6H,1H3,(H,15,16)(H,17,18)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZKHSAEWBETPK-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443175 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214629-16-0 | |
| Record name | (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the introduction of the trifluoromethyl group to the benzoyl moiety. This can be achieved through the trifluoromethylation of benzoyl chloride using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Coupling with Amino Acid: The benzoyl intermediate is then coupled with the amino acid (2S)-2-aminopropanoic acid. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group (–CF₃) in the target compound improves metabolic resistance compared to nitro (–NO₂) or sulfonyl (–SO₂–) analogs, which may undergo faster enzymatic degradation .
Modifications to the Amino Acid Backbone
Key Observations :
- Phosphonomethyl and thiazole modifications () introduce bulky groups that may sterically hinder target binding but offer opportunities for targeting specific enzymes (e.g., phosphatases or proteases).
- The chiral integrity of the (2S)-configuration is preserved across analogs, underscoring its role in maintaining stereospecific interactions.
Electronic and Steric Profiles
Key Observations :
- Electron-withdrawing groups (–CF₃, –NO₂) dominate the target compound’s analogs, favoring interactions with electron-rich biological targets.
Biological Activity
Overview
(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid, also known by its CAS number 214629-16-0, is a compound characterized by a trifluoromethyl group attached to a benzoyl moiety, linked to a propanoic acid backbone. This unique structure imparts distinct chemical properties that are being explored for various biological applications, including potential therapeutic uses and biochemical research.
- Molecular Formula : C₁₁H₁₀F₃NO₃
- Molecular Weight : 261.197 g/mol
- LogP : 2.299 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating cell membrane penetration. Once inside the cell, it can modulate enzyme activity or receptor interactions, leading to various biological effects.
Biological Activities
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit prolyl-specific oligopeptidase (POP), an enzyme implicated in several central nervous system disorders, including Alzheimer's disease and schizophrenia. In vitro studies have shown promising results with IC50 values ranging from 10.14 to 41.73 μM for related compounds in this class .
-
Therapeutic Potential :
- Research indicates that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further exploration in therapeutic applications.
-
Biochemical Probes :
- The compound is being studied as a biochemical probe to understand enzyme-substrate interactions better, which could lead to advancements in drug design and development.
Case Study 1: POP Inhibition
A recent study focused on synthesizing thiosemicarbazones based on trifluoromethyl benzaldehyde derivatives demonstrated significant inhibition of the POP enzyme, highlighting the potential of trifluoromethylated compounds in treating CNS disorders .
| Compound | IC50 (μM) | Ki (μM) | Type of Inhibition |
|---|---|---|---|
| Compound 3a | 10.14 ± 0.72 | 13.66 ± 0.0012 | Competitive |
Case Study 2: Anticancer Activity
Another investigation into related compounds revealed that certain benzamide derivatives exhibited moderate to high potency against various cancer cell lines, suggesting that this compound could be part of a larger class of effective anticancer agents .
Comparison with Similar Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Structure | Anti-inflammatory |
| 3,5-Bis(trifluoromethyl)benzoic acid | Structure | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
